Chromozym U

Description

Properties

IUPAC Name |

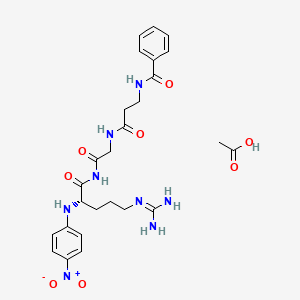

acetic acid;N-[3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O6.C2H4O2/c25-24(26)28-13-4-7-19(30-17-8-10-18(11-9-17)32(37)38)23(36)31-21(34)15-29-20(33)12-14-27-22(35)16-5-2-1-3-6-16;1-2(3)4/h1-3,5-6,8-11,19,30H,4,7,12-15H2,(H,27,35)(H,29,33)(H4,25,26,28)(H,31,34,36);1H3,(H,3,4)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAFPBWETAVDDY-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C(=O)NCCC(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920716 | |

| Record name | Acetic acid--N-{3-hydroxy-3-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]propyl}benzenecarboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112283-16-6 | |

| Record name | Chromozym U | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112283166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid--N-{3-hydroxy-3-[(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)imino]propyl}benzenecarboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of Action of Chromozym U: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromozym U is a highly specific chromogenic substrate utilized in the quantitative determination of urokinase-type plasminogen activator (uPA) activity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing the enzymatic reaction, kinetic parameters, and the broader physiological context of its target enzyme, urokinase. This document includes a summary of quantitative data, detailed experimental protocols for kinetic analysis, and visualizations of the enzymatic pathway and experimental workflow to support researchers in the fields of enzymology, thrombosis, and oncology.

Introduction to Urokinase and this compound

Urokinase-type plasminogen activator is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling.[1][2] Its primary function is the conversion of the zymogen plasminogen into the active enzyme plasmin, which is responsible for the degradation of fibrin clots.[1][2] Given its pivotal role in these pathways, the accurate measurement of uPA activity is essential for both basic research and clinical diagnostics.

This compound is a synthetic tripeptide substrate designed for the specific and sensitive assay of urokinase activity. Its chemical name is pyroglutamyl-glycyl-arginine-p-nitroanilide (pyro-Glu-Gly-Arg-pNA). The specificity of this compound for urokinase allows for the direct measurement of its enzymatic activity, even in complex biological samples.

Mechanism of Action

The mechanism of action of this compound is based on the enzymatic cleavage of the substrate by urokinase. Urokinase recognizes and binds to the arginine residue of the tripeptide sequence in this compound. The enzymatic reaction results in the hydrolysis of the amide bond between the arginine and the p-nitroaniline (pNA) moiety.

The cleavage of this bond releases p-nitroaniline, a chromophore that exhibits a strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity of urokinase in the sample. This principle allows for a continuous and quantitative monitoring of the enzyme's catalytic efficiency.

Signaling Pathway

The enzymatic action of urokinase on this compound is a direct, one-step catalytic process. However, in a physiological context, urokinase is part of a larger signaling cascade, the fibrinolytic system. The diagram below illustrates the central role of urokinase in this pathway and the point at which this compound acts as an artificial substrate to measure its activity.

Quantitative Data: Enzyme Kinetics

The interaction between urokinase and this compound can be described by Michaelis-Menten kinetics. The key parameters, the Michaelis constant (Km) and the catalytic constant (kcat), have been determined for the hydrolysis of the chemically equivalent substrate, 5-oxo-L-prolylglycyl-L-arginine 4-nitroanilide.[3] These constants provide a quantitative measure of the enzyme's affinity for the substrate and its turnover rate.

| Parameter | Value (pH 8.8, 37°C) | Value (pH 8.8, 25°C) | Description | Reference |

| Km | 0.19 mM | 0.11 mM | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | |

| kcat | 19 s-1 | 10 s-1 | Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | |

| kcat/Km | 1.0 x 105 M-1s-1 | 9.1 x 104 M-1s-1 | Specificity constant, indicating the catalytic efficiency of the enzyme. |

Experimental Protocols

Determination of Urokinase Activity using this compound

This protocol outlines a general method for measuring urokinase activity in a sample using this compound.

Materials:

-

Purified urokinase or sample containing urokinase

-

This compound (pyro-Glu-Gly-Arg-pNA)

-

Tris buffer (e.g., 0.05 M Tris-HCl, pH 8.8)

-

Spectrophotometer capable of reading at 405 nm

-

Cuvettes or 96-well microplate

-

Incubator or temperature-controlled spectrophotometer (37°C)

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in sterile, deionized water to a concentration of 1-2 mM.

-

Prepare the reaction buffer: Use a Tris buffer at the desired pH (e.g., pH 8.8).

-

Set up the reaction mixture: In a cuvette or microplate well, combine the reaction buffer and the this compound stock solution to achieve a final concentration that is approximately equal to or higher than the Km value (e.g., 0.2-1.0 mM).

-

Pre-incubate the reaction mixture: Bring the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction: Add a known volume of the urokinase-containing sample to the reaction mixture and mix gently.

-

Measure the absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

Calculate the initial reaction velocity (V0): Determine the linear portion of the absorbance versus time plot. The slope of this line represents the initial reaction velocity (ΔA/Δt).

-

Calculate urokinase activity: Convert the rate of change in absorbance to the rate of pNA production using the molar extinction coefficient of pNA at 405 nm (ε = 9,920 M-1cm-1).

Workflow for Determining Michaelis-Menten Constants (Km and kcat)

The following diagram illustrates the experimental workflow for determining the kinetic parameters of urokinase with this compound.

Conclusion

This compound serves as a valuable tool for the precise and reproducible measurement of urokinase activity. Its mechanism of action, based on the enzymatic release of a chromophore, allows for a straightforward and sensitive assay. The well-characterized kinetic parameters of its interaction with urokinase provide a solid foundation for quantitative studies. This guide offers the necessary technical information, including the underlying biochemical pathway, quantitative data, and detailed experimental workflows, to empower researchers in their investigations involving urokinase.

References

Chromozym U: An In-depth Technical Guide to its Substrate Specificity for Urokinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chromozym U, a chromogenic substrate utilized in the quantitative determination of urokinase activity. Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in fibrinolysis through the conversion of plasminogen to plasmin.[1] Elevated levels of uPA are associated with various physiological and pathological processes, including tissue remodeling, cell migration, and tumor metastasis, making it a significant target for research and drug development.[1] This guide details the substrate's chemical properties, the kinetics of its interaction with urokinase, a detailed experimental protocol for its use, and visual representations of the enzymatic reaction and experimental workflow.

Substrate Identity and Properties

Based on available data, this compound is identified as the chromogenic substrate with the chemical name Z-Val-Gly-Arg-pNA (Nα-benzyloxycarbonyl-L-valyl-glycyl-L-arginine-p-nitroanilide).[2][3][4] This synthetic peptide is designed to mimic the natural cleavage site of urokinase in plasminogen. The substrate consists of a short peptide sequence (Val-Gly-Arg) that is recognized by the active site of urokinase. This peptide is conjugated to a chromophore, p-nitroaniline (pNA).

Principle of Urokinase Activity Assay

The determination of urokinase activity using this compound is based on a spectrophotometric measurement. Urokinase specifically cleaves the peptide bond at the carboxyl side of the arginine residue in the Z-Val-Gly-Arg-pNA sequence. This enzymatic cleavage releases the p-nitroaniline (pNA) molecule, which is a yellow chromophore. The rate of pNA release is directly proportional to the enzymatic activity of urokinase in the sample. The increase in absorbance at 405 nm, the wavelength at which pNA exhibits maximum absorbance, is monitored over time to quantify the enzyme's activity.

Quantitative Data: Substrate Specificity of Urokinase

The specificity of an enzyme for its substrate is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km), the maximum velocity (Vmax), and the catalytic rate constant (kcat). While this compound (Z-Val-Gly-Arg-pNA) is established as a substrate for urokinase, specific kinetic constants for this particular substrate were not available in the reviewed literature. For comparative purposes, kinetic data for other chromogenic substrates of urokinase are presented when available.

| Substrate Name | Chemical Sequence | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) |

| This compound | Z-Val-Gly-Arg-pNA | Data not available | Data not available | Data not available |

| S-2444 | pyro-Glu-Gly-Arg-pNA | Data not available | Data not available | Data not available |

| Glu-Gly-Arg-CH2Cl | Glu-Gly-Arg-CH2Cl | Ki = 1.3 µM (for scu-PA) | - | - |

Note: The table will be updated as specific kinetic data for this compound becomes available.

Detailed Experimental Protocol for Urokinase Activity Assay using this compound

This protocol is based on established methods for chromogenic urokinase assays and can be adapted for use with this compound (Z-Val-Gly-Arg-pNA).

4.1. Materials and Reagents

-

This compound (Z-Val-Gly-Arg-pNA): To be reconstituted in sterile, nuclease-free water to a stock concentration of 10 mM. Store at -20°C.

-

Human Urokinase: High purity, lyophilized. Reconstitute in assay buffer to a stock concentration of 1 mg/mL (or a specified activity unit). Aliquot and store at -80°C.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.8.

-

Stop Solution: 20% Acetic Acid.

-

96-well Microplate: Clear, flat-bottom.

-

Microplate Reader: Capable of measuring absorbance at 405 nm.

-

Incubator: Set to 37°C.

4.2. Experimental Procedure

-

Preparation of Reagents:

-

Thaw all reagents on ice before use.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution to 1 mM in assay buffer.

-

Prepare a series of urokinase standards by serially diluting the urokinase stock solution in assay buffer to concentrations ranging from 0.1 to 10 µg/mL.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of assay buffer to each well.

-

Add 25 µL of the urokinase standards or unknown samples to the appropriate wells.

-

Include a blank control well containing 75 µL of assay buffer.

-

-

Enzymatic Reaction:

-

Pre-incubate the microplate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the 1 mM this compound working solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each well from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank control from the rates of the standards and samples.

-

Create a standard curve by plotting the rate of reaction against the concentration of the urokinase standards.

-

Determine the urokinase activity in the unknown samples by interpolating their reaction rates on the standard curve.

-

Visualizations

5.1. Enzymatic Reaction of Urokinase with this compound

References

The Core Principles of Colorimetric Enzyme Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and practical applications of colorimetric enzyme activity assays. These assays are a cornerstone of biochemical and pharmaceutical research, providing a robust and accessible method for quantifying enzyme kinetics, screening for inhibitors, and elucidating biological pathways. By harnessing the catalytic power of enzymes to generate a colored product, these assays offer a visual and quantifiable measure of enzymatic function. This guide provides detailed methodologies for key enzymatic assays, presents quantitative data in a structured format for easy comparison, and includes workflow diagrams to clarify the experimental processes.

Fundamental Principles of Colorimetric Enzyme Assays

Colorimetric enzyme activity assays are based on the principle that an enzyme-catalyzed reaction can produce a colored product (a chromophore) that absorbs light in the visible spectrum (typically between 400-700 nm).[1] The intensity of the color, which is directly proportional to the amount of product formed, can be quantified using a spectrophotometer or a microplate reader.[2] This method allows for the determination of the rate of the enzymatic reaction, which is a measure of the enzyme's activity.[3]

The relationship between absorbance and the concentration of the colored product is described by the Beer-Lambert Law.[4] This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] By measuring the change in absorbance over time, the reaction rate can be calculated.

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions.

Factors that can influence the accuracy of colorimetric enzyme assays include temperature, pH, substrate concentration, and the presence of inhibitors or activators. Therefore, it is crucial to carefully control these parameters to ensure reliable and reproducible results.

Key Experimental Protocols

This section provides detailed methodologies for three widely used colorimetric enzyme activity assays, each targeting a different class of enzyme: a phosphatase, a peroxidase, and a protease.

Alkaline Phosphatase (ALP) Activity Assay using p-Nitrophenyl Phosphate (pNPP)

Alkaline phosphatase is a hydrolase enzyme that removes phosphate groups from various molecules. The use of p-nitrophenyl phosphate (pNPP) as a substrate provides a simple and effective colorimetric assay for its activity. In this reaction, ALP catalyzes the hydrolysis of the colorless pNPP to p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a maximum absorbance at 405 nm.

Experimental Protocol: Alkaline Phosphatase Assay with pNPP

1. Reagent Preparation:

- Assay Buffer: 0.1 M Glycine buffer containing 1 mM MgCl₂ and 1 mM ZnCl₂, with the pH adjusted to 10.4. Alternatively, 1 M Diethanolamine (DEA) buffer at pH 9.8 containing 0.5 mM MgCl₂ can be used.

- Substrate Stock Solution (pNPP): Prepare a 100 mM stock solution of pNPP in deionized water. This solution should be stored at -20°C.

- Working Substrate Solution: Dilute the pNPP stock solution in the assay buffer to the desired final concentration (typically 1-10 mM). Prepare this solution fresh before each experiment.

- Stop Solution: 0.5 M NaOH.

- Standard (p-Nitrophenol): Prepare a stock solution of 50 mM p-Nitrophenol (pNP) in deionized water and store it at -20°C.

2. Standard Curve Preparation:

- Prepare a series of dilutions of the pNP stock solution in the assay buffer to generate a standard curve. A typical concentration range is 0 to 0.5 µmol/well.

- Add the stop solution to each standard.

- Measure the absorbance at 405 nm.

- Plot the absorbance versus the known concentration of pNP to create a standard curve.

3. Assay Procedure (96-well plate format):

- Add 50 µL of each sample (e.g., cell lysate, purified enzyme) to triplicate wells of a clear, flat-bottom 96-well plate. Include a blank control containing only the assay buffer.

- Initiate the reaction by adding 50 µL of the pNPP working substrate solution to each well.

- Incubate the plate at 37°C for a suitable time (e.g., 10-30 minutes), protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.

- Stop the reaction by adding 50 µL of the stop solution to each well.

- Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

- Subtract the average absorbance of the blank from the absorbance of all other wells.

- Use the standard curve to determine the concentration of pNP produced in each sample.

- Calculate the enzyme activity using the following formula:

- Enzyme Activity (U/mL) = (µmol of pNP produced) / (incubation time in min x volume of enzyme in mL)

Horseradish Peroxidase (HRP) Activity Assay using 3,3',5,5'-Tetramethylbenzidine (TMB)

Horseradish peroxidase (HRP) is a popular enzyme in molecular biology due to its stability and high catalytic activity. It is commonly used as a reporter enzyme in techniques like ELISA. HRP catalyzes the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂). A widely used chromogenic substrate for HRP is 3,3',5,5'-tetramethylbenzidine (TMB). The oxidation of TMB by the HRP-H₂O₂ complex results in the formation of a blue-colored product with a maximum absorbance at 652 nm. The reaction can be stopped by the addition of an acid (e.g., sulfuric acid), which converts the blue product to a stable yellow product with an absorbance maximum at 450 nm.

Experimental Protocol: HRP Assay with TMB

1. Reagent Preparation:

- Assay Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4.

- TMB Substrate Solution: Many commercial kits provide a ready-to-use TMB solution. Alternatively, a working solution can be prepared. A common formulation involves a two-component system: a TMB solution and a peroxide solution, which are mixed in equal volumes immediately before use.

- Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

2. Assay Procedure (96-well plate format):

- Add 100 µL of the sample containing HRP (e.g., from an ELISA wash step) to each well of a 96-well plate.

- Add 100 µL of the freshly prepared TMB substrate solution to each well.

- Incubate the plate at room temperature for 15-30 minutes, or until a sufficient color has developed. The plate should be protected from light during this incubation.

- Stop the reaction by adding 100 µL of 2 M H₂SO₄ to each well.

- Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.

3. Data Analysis:

- The absorbance values are directly proportional to the amount of HRP activity in the samples. For ELISAs, these values are typically compared to a standard curve generated with known concentrations of the analyte.

Protease Activity Assay using Azocasein

Proteases are enzymes that catalyze the breakdown of proteins. The azocasein assay is a common method for measuring the activity of a broad range of proteases. Azocasein is a non-specific protein substrate that has been modified to contain covalently attached azo dyes. When a protease digests azocasein, it releases smaller, dye-labeled peptide fragments into the solution. After stopping the reaction and precipitating the undigested azocasein with trichloroacetic acid (TCA), the amount of color in the supernatant is measured. The intensity of the color is proportional to the proteolytic activity.

Experimental Protocol: Protease Assay with Azocasein

1. Reagent Preparation:

- Reaction Buffer: 100 mM Tris-HCl buffer, pH 8.0, containing 20 mM CaCl₂.

- Substrate Solution: 1% (w/v) azocasein in the reaction buffer. Heat gently to 50-60°C to dissolve, but do not boil.

- Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).

- Neutralization Solution: 0.5 M NaOH.

2. Assay Procedure:

- Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

- In a microtube, add 480 µL of the azocasein substrate solution.

- Initiate the reaction by adding 120 µL of the enzyme sample. Include a blank where the enzyme is added after the stop solution.

- Incubate the mixture at the desired temperature for a specific time (e.g., 30 minutes).

- Stop the reaction by adding 600 µL of 10% TCA.

- Incubate on ice for 30 minutes to allow for the complete precipitation of undigested substrate.

- Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate.

- Carefully transfer a known volume of the supernatant to a new tube.

- Add an equal volume of 0.5 M NaOH to the supernatant to develop the color.

- Measure the absorbance at 440 nm.

3. Data Analysis:

- Subtract the absorbance of the blank from the absorbance of the samples.

- One unit of protease activity is often defined as the amount of enzyme that produces a specific change in absorbance at 440 nm per unit of time. The activity can be calculated by comparing the sample absorbance to a standard curve of a known protease, such as trypsin.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described colorimetric enzyme assays. These values can serve as a starting point for assay optimization.

Table 1: Alkaline Phosphatase Assay Parameters

| Parameter | Value | Reference |

| Substrate | p-Nitrophenyl Phosphate (pNPP) | |

| Wavelength | 405 nm | |

| Molar Extinction Coefficient of pNP | 1.845 x 10⁴ M⁻¹cm⁻¹ (adjusted for pathlength) | |

| Typical Substrate Concentration | 1 - 10 mM | |

| pH Optimum | 9.8 - 10.4 | |

| Incubation Temperature | 37°C | |

| Incubation Time | 10 - 60 minutes |

Table 2: Horseradish Peroxidase Assay Parameters

| Parameter | Value | Reference |

| Substrate | 3,3',5,5'-Tetramethylbenzidine (TMB) | |

| Wavelength (Blue product) | 652 nm | |

| Wavelength (Yellow product) | 450 nm | |

| pH Optimum | ~7.4 | |

| Incubation Temperature | Room Temperature | |

| Incubation Time | 15 - 30 minutes |

Table 3: Protease Assay Parameters

| Parameter | Value | Reference |

| Substrate | Azocasein | |

| Wavelength | 440 nm | |

| Typical Substrate Concentration | 1% (w/v) | |

| pH Optimum | ~8.0 | |

| Incubation Temperature | 30 - 45°C | |

| Incubation Time | 30 minutes |

Visualization of Assay Principles and Workflows

The following diagrams, generated using the DOT language, illustrate the core principles and workflows of the described colorimetric enzyme assays.

Caption: Alkaline Phosphatase reaction with pNPP.

References

An In-depth Technical Guide to Chromozym U for Fibrinolysis Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for using chromogenic substrates, exemplified by Chromozym U, in the study of fibrinolysis. The focus is on the quantitative measurement of urokinase-type plasminogen activator (u-PA) activity, a key enzyme in the fibrinolytic cascade.

Introduction to Fibrinolysis and Urokinase

The fibrinolytic system is a critical physiological process responsible for the dissolution of fibrin clots, thereby maintaining blood vessel patency and facilitating wound healing.[1] This enzymatic cascade's primary effector is plasmin, a serine protease that degrades the fibrin matrix. Plasmin is generated from its inactive zymogen, plasminogen, through the action of two main physiological plasminogen activators: tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).[1][2]

Urokinase (u-PA) is a serine protease that plays a vital role not only in fibrinolysis but also in other physiological and pathological processes, including tissue remodeling, cell migration, angiogenesis, and tumor metastasis.[3][4] The overexpression of u-PA is often associated with various diseases, making it a significant prognostic marker and a target for therapeutic intervention. Consequently, the accurate measurement of u-PA activity is essential for both basic research and clinical drug development.

Principle of the Chromogenic Assay

Chromogenic assays provide a simple, rapid, and sensitive method for measuring enzyme activity. These assays utilize a synthetic substrate, such as this compound (also known by similar nomenclatures like S-2444 for urokinase-like activity), which mimics the natural substrate of the target enzyme.

The core principle involves a short peptide sequence coupled to a chromophore, most commonly p-nitroaniline (pNA). When the enzyme (e.g., u-PA) cleaves the peptide bond, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release is directly proportional to the enzymatic activity and can be continuously monitored by measuring the change in absorbance at a specific wavelength, typically 405 nm.

Caption: Principle of u-PA activity measurement using a chromogenic substrate.

Technical Data and Assay Parameters

The successful application of this compound or similar substrates requires adherence to optimal assay conditions. The following tables summarize key technical properties and recommended parameters based on typical chromogenic urokinase assays.

Table 1: General Properties of a Urokinase Chromogenic Substrate

| Property | Description | Reference(s) |

| Substrate Type | Synthetic chromogenic peptide | |

| Target Enzyme | Urokinase-type Plasminogen Activator (u-PA) | |

| Chromophore | p-Nitroaniline (pNA) | |

| Appearance | White to yellowish lyophilized powder or solid | |

| Storage (Dry) | Stable at +15 to +25°C for extended periods (e.g., 24 months) | |

| Storage (Working Solution) | Stable for several weeks when stored at +2 to +8°C |

Table 2: Recommended Urokinase Chromogenic Assay Conditions

| Parameter | Recommended Value | Reference(s) |

| Wavelength (λ) | 405 nm | |

| Temperature | 37°C | |

| pH | 8.2 - 8.5 | |

| Buffer System | Tris-HCl | |

| Typical Substrate Conc. | 0.2 mM - 0.3 mM | |

| Molar Extinction Coeff. (ε) of pNA | ~10.4 L mmol⁻¹ cm⁻¹ at 405 nm |

Experimental Protocols

This section provides a detailed methodology for determining u-PA activity in biological samples such as plasma, serum, or cell culture supernatants using a 96-well microplate format.

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.3-8.5. For some applications, the buffer may be supplemented with NaCl (e.g., 227 mM) and a non-ionic surfactant like Tween 80 (0.15% w/v) to prevent protein adsorption.

-

This compound Stock Solution: Reconstitute the lyophilized substrate in double-distilled water to create a stock solution (e.g., 1.9 - 4 mM). Store aliquots at +2 to +8°C.

-

u-PA Standard: Reconstitute a human u-PA standard with the Assay Buffer to a known concentration (e.g., 25 IU/mL). Prepare a standard curve by performing serial dilutions in Assay Buffer.

Assay Procedure

The following workflow outlines the steps for a direct kinetic assay.

Caption: Standard experimental workflow for a direct u-PA chromogenic assay.

Detailed Steps:

-

Add 50 µL of Assay Diluent to each well of a 96-well microplate.

-

Add 30 µL of the u-PA standards or unknown samples to their respective wells. For accurate results, all standards and samples should be run in duplicate.

-

To initiate the reaction, add 30 µL of the u-PA substrate solution to each well.

-

Immediately place the plate in a microplate reader and begin measuring the absorbance at 405 nm. Take a zero-minute background reading.

-

Incubate the plate at 37°C.

-

Continue to read the absorbance kinetically. For samples with high activity, readings every 3 minutes for 15 minutes may be sufficient. For low-activity samples, readings every 30 minutes for up to 2 hours may be necessary.

-

Calculate the rate of change in absorbance per minute (ΔA/min) for each well.

-

Plot the ΔA/min for the standards against their known concentrations to generate a standard curve.

-

Determine the u-PA activity in the unknown samples by interpolating their ΔA/min values from the standard curve.

Applications in Fibrinolysis Research and Drug Development

Chromogenic assays using substrates like this compound are indispensable tools in fibrinolysis research.

-

Quantifying Endogenous u-PA: These assays are routinely used to measure the activity of u-PA in various biological fluids, including plasma, urine, and cell culture supernatants, providing insights into the state of the fibrinolytic system.

-

Screening for Inhibitors/Activators: In drug development, this method is ideal for high-throughput screening of compound libraries to identify potential inhibitors or activators of u-PA. This is particularly relevant for developing anti-cancer therapies that target tumor metastasis or for creating new thrombolytic agents.

-

Enzyme Kinetics: The assay can be adapted to determine key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for characterizing enzyme-substrate and enzyme-inhibitor interactions.

The diagram below illustrates the central role of u-PA in the fibrinolytic pathway and where the chromogenic assay provides a point of measurement.

Caption: Role of u-PA in fibrinolysis and its measurement point via chromogenic assay.

References

- 1. The Fibrinolytic System and Its Measurement: History, Current Uses and Future Directions for Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of fibrinolysis, as relevant for thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]

- 4. abcam.com [abcam.com]

The Pivotal Role of Urokinase in Physiological and Pathological Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urokinase-type plasminogen activator (uPA), a serine protease, and its cellular receptor (uPAR) are central players in a wide array of physiological and pathological events. Beyond its classical role in fibrinolysis, the uPA/uPAR system is now recognized as a critical regulator of cell migration, tissue remodeling, and intracellular signaling. This technical guide provides an in-depth exploration of the multifaceted functions of urokinase, detailing its involvement in key biological processes, presenting quantitative data on its expression and activity, outlining experimental protocols for its study, and visualizing its complex signaling networks. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the urokinase system.

Introduction to the Urokinase Plasminogen Activator System

The urokinase plasminogen activator (uPA) system is a highly regulated enzymatic cascade with profound effects on the extracellular matrix (ECM) and cellular behavior. The primary components of this system include:

-

Urokinase-type Plasminogen Activator (uPA): A serine protease that converts the zymogen plasminogen into the active protease plasmin. uPA itself is secreted as an inactive pro-enzyme (pro-uPA) and requires cleavage for activation.

-

Urokinase-type Plasminogen Activator Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored cell surface receptor that binds uPA with high affinity, localizing its proteolytic activity to the cell surface.

The binding of uPA to uPAR is a critical event that not only focuses proteolytic activity but also initiates a cascade of intracellular signals that influence cell adhesion, migration, proliferation, and survival.

Physiological Roles of Urokinase

Fibrinolysis

Historically, the first identified role of urokinase was in fibrinolysis, the dissolution of fibrin clots.[1] By converting plasminogen to plasmin, uPA plays a crucial role in maintaining blood vessel patency and preventing thrombosis. Plasmin, a broad-spectrum protease, degrades the fibrin mesh of blood clots. This process is essential for the resolution of thrombi in various medical conditions, including pulmonary embolism and myocardial infarction.

Cell Migration and Invasion

The uPA/uPAR system is a key driver of cell migration and invasion in both physiological and pathological contexts.[2] By promoting pericellular proteolysis, the system facilitates the breakdown of ECM components, creating pathways for cells to move through tissues. This is fundamental to processes such as:

-

Wound Healing: Keratinocytes and fibroblasts utilize the uPA/uPAR system to migrate into the wound bed, promoting re-epithelialization and tissue repair.

-

Inflammation and Immune Response: Leukocytes express uPAR and utilize the uPA system to extravasate from blood vessels and migrate to sites of inflammation.[2]

-

Cancer Metastasis: Cancer cells often overexpress components of the uPA system, enabling them to degrade the basement membrane and invade surrounding tissues, a critical step in metastasis.

Tissue Remodeling and Wound Healing

Tissue remodeling, a dynamic process of ECM degradation and synthesis, is heavily reliant on the controlled proteolytic activity of the uPA system. During wound healing, the expression of uPA and uPAR is upregulated at the wound edge, facilitating the migration of keratinocytes and fibroblasts.[3] Studies in urokinase-deficient mice have demonstrated delayed wound healing, highlighting the importance of this system in tissue repair.[4]

Quantitative Data on Urokinase in Wound Healing

| Parameter | Model | Observation | Reference |

| Wound Repopulation | In vitro scratch assay (astrocytes) | Decreased to 73.47% in uPA-/- astrocytes compared to wild-type. | |

| Wound Healing | In vivo tympanic membrane perforation (mice) | Healing significantly delayed in uPA-/- mice; only 1 of 18 perforations healed by day 9, compared to 6 of 10 in wild-type. | |

| Leukocyte Infiltration | Subcutaneous sponge wound model (mice) | Markedly decreased in uPA knockout mice compared to wild-type. |

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process that requires endothelial cell migration and invasion. The uPA/uPAR system contributes to angiogenesis by:

-

Degrading the basement membrane: Allowing endothelial cells to sprout and migrate.

-

Releasing ECM-bound growth factors: Such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

-

Directly stimulating endothelial cell migration and proliferation: Through uPAR-mediated signaling.

Quantitative Data on Urokinase in Angiogenesis

| Assay | Model | Observation | Reference |

| Endothelial Cell Tube Formation | In vitro 3D collagen-fibrinogen gel | HKa (a disruptor of uPA-uPAR interaction) inhibited tube formation by up to 98.6% at 300 nM. | |

| Corneal Angiogenesis | Mouse model | uPA deficient mice showed a decrease in new vessel length (0.33 mm) compared to control (0.47 mm) in response to bFGF. |

Nerve Regeneration

Emerging evidence suggests a role for the uPA/uPAR system in nerve regeneration. Following nerve injury, the expression of uPA and uPAR is upregulated, and they are thought to facilitate axonal sprouting and Schwann cell migration by remodeling the ECM.

Role of Urokinase in Pathological Processes

The dysregulation of the uPA/uPAR system is implicated in a variety of diseases, most notably cancer.

Cancer Invasion and Metastasis

Elevated levels of uPA and uPAR are a hallmark of many aggressive cancers and are often associated with poor prognosis. The uPA/uPAR system promotes cancer progression through multiple mechanisms:

-

Enhanced invasion: By degrading the ECM, allowing tumor cells to break through tissue barriers.

-

Promotion of angiogenesis: Supplying the tumor with nutrients and oxygen.

-

Activation of growth factors: Leading to increased tumor cell proliferation.

-

Induction of intracellular signaling: Promoting cell survival and motility.

Quantitative Data on uPA and uPAR in Human Cancers

| Cancer Type | Analyte | Tissue/Fluid | Finding | Reference |

| Bladder Carcinoma | uPA | Urine | Higher levels in patients compared to controls (p < 0.001). | |

| Bladder Carcinoma | uPAR | Urine | Higher levels in patients compared to controls (p = 0.016). | |

| Bladder Carcinoma | uPA & uPAR | Tissue | Positive expression increased with higher tumor grade and stage. | |

| Gastric Cancer | uPA, uPAR, PAI-1 | Tissue | Significantly higher levels in cancer tissue vs. normal tissue. | |

| Gastric Cancer | uPAR | Tissue | 56% positive in primary tumors, 67% in metastatic lymph nodes. | |

| Breast Cancer | uPA, uPAR, PAI-1 | Tissue | High levels of all three analytes correlated with poor overall survival. | |

| Soft-Tissue Sarcoma | uPA, uPAR, PAI-1 | Tissue | High levels correlated with poor outcome. |

Quantitative Data on Soluble uPAR (suPAR) in Cancer Patients

| Cancer Type | Fluid | Median suPAR Level (Cancer Patients) | Median suPAR Level (Healthy Controls) | Reference |

| Solid Tumors | Serum | 5.36 ng/mL | 1.55 ng/mL | |

| Ovarian Cancer | Serum | Enhanced preoperative levels compared to healthy controls. |

Inflammatory Diseases

The uPA/uPAR system is also involved in chronic inflammatory conditions such as rheumatoid arthritis, where it contributes to joint destruction.

Quantitative Data of uPA/suPAR in Physiological and Pathological Fluids

| Fluid | Condition | Analyte | Concentration/Level | Reference |

| Synovial Fluid | Rheumatoid Arthritis | uPA | Significantly higher than in osteoarthritis and controls. | |

| Cerebrospinal Fluid | Purulent Meningitis | suPAR | Median 2.41 µg/L (fatal outcome: 4.9 µg/L). | |

| Cerebrospinal Fluid | Neurosyphilis | uPA | 109.1 ± 7.88 pg/mL (vs. 63.86 ± 4.53 pg/mL in controls). | |

| Bronchoalveolar Lavage Fluid | ARDS | suPAR | 11.2 ng/mL (vs. 7.1 ng/mL in non-ARDS). | |

| Bronchoalveolar Lavage Fluid | Fungal Lung Infection | suPAR | 7.6 ng/mL (vs. 2.5 ng/mL in non-infected). | |

| Saliva | Acute Stress | suPAR | Levels increase post-stress. | |

| Amniotic Fluid | Fetal Inflammatory Response Syndrome | suPAR | Median 32.36 ng/mL (vs. 20.46 ng/mL in non-FIRS). | |

| Tears | Normal | uPA | Not detected in human tears, but present in rabbit tears. |

Experimental Protocols

Urokinase Activity Assays

Principle: This assay measures the amidolytic activity of uPA using a synthetic chromogenic substrate, such as pyro-Glu-Gly-Arg-pNA (S-2444). uPA cleaves the substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.

Methodology:

-

Reagent Preparation:

-

Prepare a Tris buffer (e.g., 50 mM Tris-HCl, pH 8.8).

-

Reconstitute the chromogenic substrate (e.g., S-2444) in sterile water.

-

Prepare a urokinase standard of known activity.

-

-

Assay Procedure:

-

In a 96-well plate, add the sample or standard.

-

Add the Tris buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm kinetically or as an endpoint reading after stopping the reaction with an acid (e.g., acetic acid).

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance (or rate of change in absorbance) against the known urokinase concentrations.

-

Determine the urokinase activity in the samples by interpolating their absorbance values on the standard curve.

-

Principle: This assay utilizes a fluorogenic substrate that, upon cleavage by uPA, releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence is proportional to the uPA activity.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer.

-

Reconstitute the fluorogenic substrate.

-

Prepare a urokinase standard.

-

-

Assay Procedure:

-

In a black 96-well plate, add the sample or standard.

-

Add the assay buffer.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate at the optimal temperature (e.g., 37°C).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).

-

-

Data Analysis:

-

Create a standard curve by plotting fluorescence intensity against known urokinase concentrations.

-

Calculate the urokinase activity in the samples from the standard curve.

-

Zymography

Principle: Zymography is a technique to detect proteolytic activity in a polyacrylamide gel. For uPA, the gel contains both a substrate (e.g., casein or plasminogen) and gelatin. After electrophoresis, the gel is incubated in a buffer that allows the separated proteases to renature and digest the substrate, resulting in clear bands against a stained background.

Methodology:

-

Gel Preparation:

-

Prepare a polyacrylamide gel containing casein (for plasminogen activation) and gelatin.

-

-

Sample Preparation and Electrophoresis:

-

Mix samples with non-reducing sample buffer. Do not heat the samples.

-

Run the electrophoresis at 4°C.

-

-

Renaturation and Development:

-

Wash the gel with a Triton X-100 solution to remove SDS and allow renaturation of the proteases.

-

Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2) at 37°C for several hours to overnight.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel.

-

Areas of proteolytic activity will appear as clear bands on a blue background.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for uPAR

Principle: A sandwich ELISA is commonly used to quantify the amount of uPAR in biological samples.

Methodology:

-

Plate Coating:

-

Coat a 96-well plate with a capture antibody specific for uPAR.

-

-

Blocking:

-

Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

-

Sample and Standard Incubation:

-

Add samples and a serial dilution of a known concentration of recombinant uPAR (standard) to the wells.

-

Incubate to allow binding to the capture antibody.

-

-

Detection Antibody Incubation:

-

Add a biotinylated detection antibody that recognizes a different epitope on uPAR.

-

-

Enzyme Conjugate Incubation:

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

-

Substrate Addition and Signal Detection:

-

Add a chromogenic substrate for HRP (e.g., TMB).

-

Stop the reaction with an acid.

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve and determine the concentration of uPAR in the samples.

-

Signaling Pathways and Visualizations

The binding of uPA to uPAR initiates a complex network of intracellular signaling pathways, largely through interactions with co-receptors such as integrins and G-protein coupled receptors (GPCRs), as uPAR itself lacks an intracellular domain.

uPA/uPAR-Integrin Signaling

The interaction between uPAR and integrins (e.g., αvβ3, α5β1) is a crucial nexus for cell migration and signaling. This interaction leads to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn activate downstream pathways like the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways regulate cell proliferation, survival, and motility.

uPA/uPAR Proteolytic Cascade

The primary enzymatic function of the uPA/uPAR system is the activation of plasminogen to plasmin. Plasmin, in turn, can degrade a wide range of ECM proteins and also activate other proteases, such as matrix metalloproteinases (MMPs), leading to extensive tissue remodeling.

Experimental Workflow for Studying Urokinase in Cell Migration

A typical workflow to investigate the role of urokinase in cell migration involves a combination of in vitro assays.

Conclusion

The urokinase plasminogen activator system is a pivotal regulator of a multitude of physiological and pathological processes. Its central role in cell migration, tissue remodeling, and angiogenesis, coupled with its dysregulation in diseases like cancer, makes it an attractive target for therapeutic intervention. This technical guide has provided a comprehensive overview of the functions of urokinase, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling networks. A thorough understanding of the complexities of the uPA/uPAR system is essential for the continued development of novel diagnostic and therapeutic strategies targeting this critical pathway.

References

- 1. Corneal assay for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uPAR Expression Pattern in Patients with Urothelial Carcinoma of the Bladder – Possible Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urokinase-type plasminogen activator-mediated crosstalk between N-cadherin and β-catenin promotes wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mactinin treatment promotes wound-healing-associated inflammation in urokinase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Serine Protease Kinetics: From Core Principles to Drug Discovery Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the kinetics of serine proteases, a ubiquitous class of enzymes with critical roles in physiology and disease. From the fundamental principles of their catalytic mechanism to detailed experimental protocols and their relevance in drug development, this document serves as an in-depth resource for professionals in the field.

Introduction to Serine Proteases

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins.[1] They are characterized by the presence of a highly reactive serine residue in their active site, which acts as a nucleophile to initiate catalysis.[1] These enzymes are involved in a vast array of biological processes, including digestion, blood coagulation, fibrinolysis, the immune response, and programmed cell death (apoptosis).[2][3][]

The catalytic activity of serine proteases is mediated by a conserved "catalytic triad" of amino acid residues in the active site, typically consisting of serine (Ser), histidine (His), and aspartate (Asp). This triad, along with a feature known as the "oxyanion hole," works in concert to efficiently hydrolyze peptide bonds.

The mechanism of catalysis proceeds via a two-step "ping-pong" mechanism. First, the active site serine attacks the carbonyl carbon of the scissile peptide bond, forming a transient tetrahedral intermediate that is stabilized by the oxyanion hole. This is followed by the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal portion of the substrate. In the second step, a water molecule enters the active site and, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the free enzyme.

Substrate specificity among serine proteases is largely determined by the nature of the S1 binding pocket, a cavity in the enzyme that accommodates the amino acid side chain adjacent to the scissile bond. For example, trypsin preferentially cleaves after positively charged residues like lysine and arginine, chymotrypsin after large hydrophobic residues like phenylalanine and tyrosine, and elastase after small, neutral residues.

Fundamental Kinetic Principles: The Michaelis-Menten Model

The kinetics of serine protease-catalyzed reactions can be described by the Michaelis-Menten model. This model relates the initial reaction velocity (V₀) to the substrate concentration ([S]) and two key kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

The Michaelis constant (Kₘ) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of the enzyme for its substrate; a lower Kₘ indicates a higher affinity.

The maximum velocity (Vₘₐₓ) is the theoretical maximum rate of the reaction when the enzyme is saturated with substrate.

From Vₘₐₓ, another crucial parameter, the catalytic constant (k꜀ₐₜ) , can be derived. Also known as the turnover number, k꜀ₐₜ represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

The ratio k꜀ₐₜ/Kₘ is a measure of the enzyme's catalytic efficiency, reflecting both its affinity for the substrate and its ability to convert it to product.

Quantitative Kinetic Data for Common Serine Proteases

The following tables summarize key kinetic parameters for the well-characterized serine proteases, trypsin and chymotrypsin, with various synthetic chromogenic substrates. These substrates are frequently used in laboratory settings because their hydrolysis releases a colored product (p-nitroaniline), which can be easily monitored spectrophotometrically.

Table 1: Kinetic Parameters of Trypsin

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) | Reference |

| Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 0.38 | 3.14 | 8.26 | |

| Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) | 0.12 | - | - | |

| Nα-Benzoyl-L-arginine p-nitroanilide | - | - | - | |

| Nα-Benzoyl-DL-arginine β-naphthylamide | - | - | - |

Note: Vₘₐₓ values are often reported in units of absorbance change per unit time and are dependent on the specific experimental conditions, so they are not included here. k꜀ₐₜ is calculated from Vₘₐₓ and the enzyme concentration.

Table 2: Kinetic Parameters of Chymotrypsin

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Reference |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | - | - | |

| N-acetyl-L-Trp-OCH₂CH₃ | 0.097 | 27 | |

| N-acetyl-L-Trp-OCH₃ | 0.095 | 28 | |

| N-acetyl-L-Trp-p-nitrophenol | 0.002 | 31 | |

| N-acetyl-L-Trp-NH₂ | 7.3 | 0.026 |

Experimental Protocols

This section provides detailed methodologies for key experiments in serine protease kinetics.

Steady-State Kinetic Analysis of Trypsin with a Chromogenic Substrate (BAPNA)

This protocol describes the determination of Kₘ and Vₘₐₓ for trypsin using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) as a substrate. The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which has a strong absorbance at 410 nm.

Materials:

-

Trypsin from bovine pancreas

-

Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer capable of reading at 410 nm

-

Cuvettes

Procedure:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). The exact concentration should be determined by active site titration or by measuring its absorbance at 280 nm.

-

Prepare a stock solution of BAPNA in DMSO. A typical concentration is 10-20 mM.

-

Set up a series of reactions in cuvettes. Each cuvette should contain the Tris-HCl buffer and a different final concentration of BAPNA. It is recommended to use at least 5-7 different substrate concentrations that bracket the expected Kₘ value.

-

Equilibrate the cuvettes to the desired reaction temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a small, fixed amount of the trypsin stock solution to each cuvette. The final enzyme concentration should be in the nanomolar range to ensure a linear reaction rate for a sufficient duration.

-

Immediately begin monitoring the change in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.

-

Calculate the initial velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to molar concentration per minute using the molar extinction coefficient of p-nitroaniline (ε₄₁₀ = 8,800 M⁻¹cm⁻¹).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]) .

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Kₘ and Vₘₐₓ. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used for a graphical estimation of the parameters.

Pre-Steady-State Kinetic Analysis of Chymotrypsin using Stopped-Flow Spectroscopy

Pre-steady-state kinetics allows for the investigation of the initial events in the catalytic cycle, such as the formation of the acyl-enzyme intermediate, which occur on a millisecond timescale. This requires a stopped-flow instrument that can rapidly mix the enzyme and substrate and monitor the reaction in real-time. This protocol describes the analysis of chymotrypsin with a chromogenic substrate like p-nitrophenyl acetate.

Materials:

-

α-Chymotrypsin

-

p-Nitrophenyl acetate

-

Buffer (e.g., phosphate or Tris buffer at a specific pH)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of α-chymotrypsin in the desired buffer. The concentration will be significantly higher than in steady-state experiments to observe the burst phase.

-

Prepare a solution of p-nitrophenyl acetate in the same buffer.

-

Load the enzyme and substrate solutions into the separate syringes of the stopped-flow instrument.

-

Set the instrument to monitor the absorbance at 400 nm , the wavelength at which the product, p-nitrophenolate, absorbs.

-

Initiate the mixing. The instrument will rapidly inject and mix the contents of the two syringes into an observation cell.

-

Record the change in absorbance over time, starting from the moment of mixing. The data acquisition will be on a millisecond timescale.

-

Analyze the resulting kinetic trace. The trace will typically show a rapid initial "burst" of product formation, corresponding to the acylation step (formation of the acyl-enzyme intermediate and release of the first product). This is followed by a slower, linear steady-state phase, corresponding to the deacylation step (hydrolysis of the acyl-enzyme intermediate).

-

Determine the amplitude of the burst phase. This amplitude is stoichiometric with the concentration of active enzyme.

-

Determine the rate constant for the burst phase (k₂) by fitting the initial part of the curve to a single exponential equation.

-

Determine the rate of the steady-state phase (k꜀ₐₜ) from the slope of the linear portion of the curve.

Determination of the Inhibition Constant (Kᵢ) for a Competitive Inhibitor

This protocol outlines a method to determine the Kᵢ of a competitive inhibitor for a serine protease. A competitive inhibitor binds to the active site of the free enzyme, preventing the substrate from binding.

Materials:

-

Serine protease (e.g., trypsin)

-

Chromogenic substrate (e.g., BAPNA)

-

Competitive inhibitor

-

Buffer

-

Spectrophotometer

Procedure:

-

Perform a standard steady-state kinetic assay as described in Protocol 4.1 to determine the Kₘ and Vₘₐₓ of the enzyme for the substrate in the absence of the inhibitor.

-

Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate.

-

For each substrate concentration, perform the assay in the presence of several different fixed concentrations of the inhibitor. It is also crucial to include a control with no inhibitor.

-

Measure the initial velocities (V₀) for all reactions.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). You will obtain a series of lines, one for each inhibitor concentration.

-

Analyze the Lineweaver-Burk plot. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vₘₐₓ), indicating that the inhibitor does not affect the maximum velocity. The x-intercepts (-1/Kₘ,app) will differ, showing an apparent increase in Kₘ in the presence of the inhibitor.

-

Determine the apparent Kₘ (Kₘ,app) for each inhibitor concentration from the x-intercept of the corresponding line.

-

Calculate Kᵢ using the following equation for competitive inhibition: Kₘ,app = Kₘ (1 + [I]/Kᵢ) where [I] is the inhibitor concentration. A secondary plot of Kₘ,app versus [I] will yield a straight line with a slope of Kₘ/Kᵢ and a y-intercept of Kₘ, from which Kᵢ can be calculated.

Visualizing Serine Protease Involvement in Biological Pathways

Serine proteases are key players in complex signaling cascades. The following diagrams, generated using the DOT language, illustrate their roles in blood coagulation and apoptosis.

The Blood Coagulation Cascade

The blood coagulation cascade is a classic example of a biological process tightly regulated by a series of serine protease activations, leading to the formation of a fibrin clot.

Caption: The intrinsic, extrinsic, and common pathways of the blood coagulation cascade.

Serine Proteases in Apoptosis

Certain serine proteases, such as HtrA2/Omi, are released from the mitochondria during apoptosis and contribute to the dismantling of the cell.

Caption: Role of the serine protease HtrA2/Omi in the intrinsic apoptosis pathway.

Relevance to Drug Development

The critical roles of serine proteases in various diseases have made them attractive targets for therapeutic intervention. For instance, inhibitors of coagulation factors that are serine proteases are widely used as anticoagulants. Kinetic studies are paramount in the development of such drugs.

The inhibition constant (Kᵢ) is a key parameter that quantifies the potency of an inhibitor. A lower Kᵢ indicates a more potent inhibitor. The experimental protocol for determining Kᵢ (Protocol 4.3) is a fundamental assay in drug discovery.

Furthermore, understanding the kinetics of an inhibitor, including its rates of association (kₒₙ) and dissociation (kₒff) from the enzyme, provides a more complete picture of its mechanism of action and its potential efficacy in vivo. Pre-steady-state kinetic methods are often employed to determine these rate constants.

By performing detailed kinetic analyses, drug development professionals can:

-

Screen compound libraries for potent and selective inhibitors.

-

Optimize the structure of lead compounds to improve their affinity and kinetic properties.

-

Understand the mechanism of action of novel inhibitors.

-

Predict the in vivo efficacy of drug candidates.

References

The Role of the Urokinase Plasminogen Activator System in Cancer Cell Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell invasion is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. A key enzymatic system implicated in ECM degradation is the urokinase-type plasminogen activator (uPA) system. This technical guide provides an in-depth overview of the uPA system's role in cancer cell invasion, with a focus on its measurement using chromogenic substrates like Chromozym U, and its implications for drug development.

The uPA Signaling Pathway in Cancer Invasion

The uPA system's role in cancer invasion extends beyond simple proteolysis. The interaction of uPA with uPAR on the cancer cell surface triggers intracellular signaling pathways that promote cell migration, proliferation, and survival.

Caption: The uPA signaling cascade leading to cancer cell invasion.

Quantitative Analysis of uPA Activity and Cancer Cell Invasion

The enzymatic activity of uPA is a direct measure of the proteolytic potential of cancer cells and often correlates with their invasive capacity. This activity can be quantified using chromogenic substrates that release a colored product upon cleavage by uPA. While the specific substrate "this compound" is a brand name, numerous chemically similar chromogenic substrates for urokinase are used in research. The following tables summarize quantitative data from studies correlating uPA system components with cancer cell invasion.

Table 1: uPA and uPAR Expression and Activity in Human Prostate Cancer Cell Lines

| Cell Line | Metastatic Potential | uPA Protein Level | uPAR Protein Level | uPA Activity | Matrigel Invasion |

| PC3 | High | High | High | High | High |

| DU145 | Moderate | High | High | High | Moderate |

| LNCaP | Low | Undetectable | Undetectable | Low | Low |

| Data abstracted from studies on prostate cancer cell lines, demonstrating a positive correlation between the levels of uPA system components and invasive potential. |

Table 2: Effect of uPA/uPAR Downregulation on Pancreatic Cancer Cell Invasion

| Cell Line | Treatment | Relative Invasion (%) |

| MIA PaCa-2 | Control | 100 |

| shRNA uPA | ~60 | |

| shRNA uPAR | ~55 | |

| shRNA uPA + shRNA uPAR | ~30 | |

| PANC-1 | Control | 100 |

| shRNA uPA | ~65 | |

| shRNA uPAR | ~60 | |

| shRNA uPA + shRNA uPAR | ~35 | |

| Data abstracted from studies on pancreatic cancer cell lines, showing that simultaneous downregulation of uPA and uPAR significantly reduces cancer cell invasion. |

Table 3: Inhibitory Effect of a uPA Inhibitor on Anaplastic Thyroid Cancer Cells

| Parameter | Value |

| uPA Inhibitor | WX-340 |

| IC50 for uPA | 90 nM |

| Data from a study on a uPA inhibitor, indicating its potency in blocking uPA activity. |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in cancer cell invasion studies. Below are protocols for a chromogenic uPA activity assay and two common in vitro invasion assays.

Protocol 1: Chromogenic uPA Activity Assay

This protocol describes the measurement of uPA activity in cell lysates or conditioned media using a chromogenic substrate.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Purified human uPA standard

-

uPA assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

-

Chromogenic substrate for urokinase (e.g., this compound or equivalent pyro-Glu-Gly-Arg-pNA)

-

Cell lysate or conditioned medium from cancer cells

-

10% Acetic Acid (stop solution)

Procedure:

-

Prepare uPA Standards: Prepare a serial dilution of the purified uPA standard in uPA assay buffer to generate a standard curve (e.g., 0-50 mIU/mL).

-

Sample Preparation: If using conditioned media, it can often be assayed directly or after concentration. For cell lysates, lyse the cells in a suitable buffer and centrifuge to remove debris.

-

Assay Setup: Add 50 µL of uPA assay buffer to each well of a 96-well plate. Add 20 µL of standards or samples to the appropriate wells.

-

Substrate Addition: Prepare the chromogenic substrate solution according to the manufacturer's instructions. Add 30 µL of the substrate solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C.

-

Absorbance Reading: Measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 30-60 minutes) followed by the addition of 20 µL of 10% acetic acid to stop the reaction (endpoint assay).

-

Data Analysis: For a kinetic assay, determine the rate of change in absorbance (mOD/min). For an endpoint assay, use the final absorbance reading. Subtract the blank reading from all standard and sample readings. Plot the standard curve and determine the uPA activity in the samples from the curve.

The Architect's Blueprint: A Technical Guide to Chromogenic Substrate Design

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, the ability to sensitively and specifically detect enzymatic activity is paramount. Chromogenic substrates, elegantly designed molecules that yield a colored product upon enzymatic cleavage, represent a cornerstone technology in this endeavor. Their application spans a vast array of techniques, from fundamental enzyme kinetics to high-throughput screening and clinical diagnostics. This in-depth technical guide provides a comprehensive overview of the core principles of chromogenic substrate design, detailed experimental protocols, and the quantitative data necessary for informed selection and application.

Fundamental Principles of Chromogenic Substrate Design

At its core, a chromogenic substrate is a synthetic compound composed of two key moieties: a specific recognition element that is targeted by the enzyme of interest, and a chromophore, a chemical group that undergoes a color change upon release.[1][2] The design process is a rational endeavor, balancing the need for high specificity and efficient enzymatic processing with the generation of a robust and easily detectable signal.

The fundamental principle relies on the enzyme's catalytic action. The enzyme binds to the substrate's recognition site and cleaves a specific bond, liberating the chromophore.[1] This cleavage event triggers a chemical transformation in the chromophore, often a shift in its electronic structure, resulting in the absorption of light in the visible spectrum and thus, the appearance of color.[1] The intensity of the color produced is directly proportional to the amount of enzyme activity, allowing for quantitative analysis.[1]

Key Components of a Chromogenic Substrate:

-

Enzyme Recognition Site: This is the portion of the substrate that the target enzyme specifically recognizes and binds to. Its design is often based on the natural substrate of the enzyme or is identified through the screening of peptide libraries. For proteases, this is typically a short peptide sequence, while for glycosidases, it is a specific sugar moiety.

-

Chromophore: This is the signaling component of the substrate. Common chromophores include p-nitroaniline (pNA), which is yellow upon release, and various indolyl derivatives that can produce blue, magenta, or salmon-colored precipitates.

-

Linkage: The bond connecting the recognition site and the chromophore is critical. It must be stable enough to prevent spontaneous hydrolysis but susceptible to cleavage by the target enzyme.

The logical workflow for designing a novel chromogenic substrate is a systematic process. It begins with identifying a target enzyme and understanding its natural substrate and active site architecture. Potential recognition motifs are then synthesized and coupled to various chromophores. The resulting candidate substrates are then rigorously tested for their kinetic properties, sensitivity, and specificity.

References

The Chromozym Family of Protease Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Chromozym family of synthetic peptide substrates provides a reliable and straightforward method for the photometric determination of the activity of various proteases. These chromogenic substrates are invaluable tools in biochemistry, clinical diagnostics, and pharmaceutical research for studying enzyme kinetics, screening for inhibitors, and quality control. This guide offers a comprehensive overview of the core members of the Chromozym family, their mechanism of action, detailed experimental protocols, and their roles in relevant biological pathways.

Core Principles and Mechanism of Action

The fundamental principle behind the Chromozym family lies in the enzymatic cleavage of a specific peptide sequence linked to a chromogenic reporter molecule, p-nitroaniline (pNA). The general structure of a Chromozym substrate can be represented as:

Blocking Group - Peptide Sequence - pNA

The peptide sequence is designed to be a specific target for a particular protease or a group of related proteases. In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond between the peptide and the pNA group, free pNA is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.

The rate of pNA formation, measured as the change in absorbance at 405 nm over time (ΔA/min), is directly proportional to the enzymatic activity under appropriate assay conditions (e.g., substrate saturation). This allows for the precise quantification of protease activity.

The Chromozym Family: A Comparative Overview

The Chromozym family includes several members, each tailored for a specific protease target. The key characteristics of the most commonly used Chromozym substrates are summarized below.

| Chromozym Substrate | Chemical Name | Molecular Weight ( g/mol ) | Primary Target Protease | Other Target Proteases |

| Chromozym TH | Tosyl-Glycyl-Prolyl-Arginine-4-nitroanilide acetate | 662.62 | Thrombin[1] | Other serine proteases[1] |

| Chromozym TRY | Carbobenzoxy-L-Valyl-L-Glycyl-L-Arginine-4-nitroanilide acetate | 644.7[2] | Trypsin | Endoproteinase Arg-C |

| Chromozym PL | Tosyl-Glycyl-Prolyl-Lysine-4-nitroanilide acetate | Not explicitly found | Plasmin | Not explicitly found |

| Chromozym t-PA | N-Methylsulfonyl-D-Phenylalanyl-Glycyl-Arginine-4-nitroanilide acetate | 636.7 | Tissue Plasminogen Activator (t-PA) | Not explicitly found |

Kinetic Parameters:

The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters for understanding enzyme-substrate interactions. A lower Km value indicates a higher affinity of the enzyme for the substrate. While Vmax is dependent on the enzyme concentration, it represents the maximum rate of the reaction at saturating substrate concentrations.

| Chromozym Substrate | Target Protease | Km (mol/L) | Vmax (µmol/min/mg) |

| Chromozym TRY | Trypsin | 2 x 10⁻⁵ | Data not available |

| Chromozym TH | Thrombin | Data not available | Data not available |

| Chromozym PL | Plasmin | Data not available | Data not available |

| Chromozym t-PA | t-PA | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for performing protease activity assays using Chromozym substrates. It is crucial to optimize these protocols for specific experimental setups.

General Assay Principle

The general workflow for a Chromozym-based protease assay involves the following steps:

-

Reagent Preparation: Prepare buffer solutions and dissolve the Chromozym substrate and the enzyme to their respective working concentrations.

-

Reaction Initiation: Mix the buffer, substrate, and enzyme in a cuvette or microplate well.

-

Spectrophotometric Measurement: Monitor the change in absorbance at 405 nm over time at a constant temperature.

-

Data Analysis: Calculate the initial reaction velocity (ΔA/min) from the linear portion of the absorbance curve.

-

Activity Calculation: Convert the rate of absorbance change to enzymatic activity units using the molar extinction coefficient of pNA (ε₄₀₅ = 10.4 L/mmol/cm).

Detailed Protocol for Chromozym TH (Thrombin) Assay

Reagents:

-

Tris Buffer (Solution 1): 50 mM Tris, 227 mM NaCl, pH 8.3. Dissolve 6.055 g Tris and 13.3 g NaCl in approximately 750 ml of double-distilled water. Adjust the pH to 8.3 with 2 M HCl and bring the final volume to 1 L. For added stability, 1 g/L BSA and 1 g/L sodium azide can be included. Store at +2 to +8°C for up to 3 months.

-

Chromozym TH Solution (Solution 2): 1.9 mM. Dissolve 5 mg of Chromozym TH in 4 ml of double-distilled water. Store at +2 to +8°C for up to 4 weeks.

-

Sample: Thrombin solution (e.g., in Tris buffer).

Procedure:

-

Pipette the following into a plastic cuvette:

-

2.8 ml of Tris buffer (Solution 1)

-

0.3 ml of Chromozym TH solution (Solution 2)

-

-

Mix and incubate the cuvette at +25°C until the temperature has equilibrated.

-

Start the reaction by adding 0.1 ml of the sample (thrombin solution).

-

Mix immediately and start monitoring the absorbance at 405 nm.

-

Record the change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.

Calculation of Thrombin Activity:

Thrombin activity (U/ml) = (ΔA/min * Total Assay Volume (ml)) / (ε₄₀₅ * Sample Volume (ml) * Light Path (cm))

Where:

-

ε₄₀₅ = 10.4 L/mmol/cm

-

Total Assay Volume = 3.2 ml

-

Sample Volume = 0.1 ml

-

Light Path = 1 cm

Detailed Protocol for Chromozym t-PA Assay

Reagents:

-